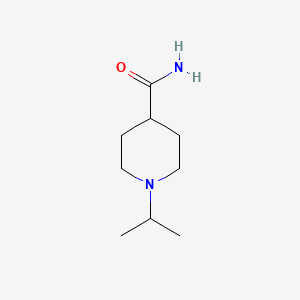
1-Isopropylpiperidine-4-carboxamide
Cat. No. B3121129
Key on ui cas rn:
280115-83-5
M. Wt: 170.25 g/mol
InChI Key: HHDOKHDZYBOLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06506901B2
Procedure details


Prepared from isonipecotamide (2.0 g, 15.6 mmol), 2-iodopropane (3.10 mL, 31.2 mmol) of potassium carbonate and (2.15 g, 5.6 mmol) according to the procedure used for Example 8 (Step A) to give 2.5 g of the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.I[CH:11]([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>>[CH:11]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1)([CH3:13])[CH3:12] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(C(=O)N)CC1
|
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1CCC(CC1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
